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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)oxazole

Cat. No.: B1349339 Get Quote

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is

paved with data. Among the most critical datasets are the physicochemical properties of a

molecule. These parameters govern everything from solubility and membrane permeability to

target engagement and metabolic fate. This guide focuses on 5-(2-Chlorophenyl)oxazole
(CAS No. 89808-74-2), a heterocyclic compound of interest due to the prevalence of the

oxazole scaffold in medicinal chemistry.

Publicly available experimental data for this specific molecule is limited. Therefore, this

document adopts the perspective of a lead scientist initiating a research program. We will begin

with its known identifiers and computationally predicted properties, which serve as our working

hypothesis. The core of this guide, however, is not merely to report numbers but to explain the

scientific rationale behind each property's importance and to provide robust, field-proven

experimental protocols for their definitive determination. This approach ensures that any

subsequent research is built on a foundation of scientific integrity and validated results.

Molecular Identity and Structural Framework
The first step in any compound evaluation is to establish its unambiguous identity.

IUPAC Name: 5-(2-chlorophenyl)-1,3-oxazole

CAS Number: 89808-74-2[1]

Molecular Formula: C₉H₆ClNO
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Molecular Weight: 179.61 g/mol

The molecule's structure consists of a five-membered oxazole ring substituted at the 5-position

with a 2-chlorophenyl group. This arrangement has significant implications for its properties: the

oxazole ring provides a polar, weakly basic center, while the chlorophenyl group imparts

significant lipophilicity and dictates the molecule's three-dimensional shape.

Caption: 2D Structure of 5-(2-Chlorophenyl)oxazole.

Core Physicochemical Profile: A Predicted Overview
In the absence of comprehensive experimental data, we rely on in-silico predictions to build an

initial profile. These values are indispensable for planning experiments and prioritizing early-

stage compounds. The following table summarizes the predicted properties for 5-(2-
Chlorophenyl)oxazole.
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Property Predicted Value
Significance in Drug
Discovery

Melting Point 33-35 °C

Influences solubility and

formulation; indicates crystal

lattice energy.

Boiling Point 274.7 ± 15.0 °C
Relates to volatility and

intermolecular forces.

Density 1.258 ± 0.06 g/cm³

Basic physical property for

formulation and synthesis

calculations.

logP (Lipophilicity) ~3.0 - 3.5 (Estimated)

Governs membrane

permeability, protein binding,

and metabolic clearance.

pKa (Basicity) 0.17 ± 0.10

Determines the ionization state

at physiological pH, impacting

solubility and target binding.

Aqueous Solubility Low (Estimated)

Crucial for oral absorption and

achieving therapeutic

concentrations.

Topological Polar Surface Area

(TPSA)
21.3 Å² (Calculated)[2]

Predictor of passive membrane

permeability; values < 140 Å²

are associated with good oral

bioavailability.

Note: Predicted values are sourced from ChemicalBook (CAS 89808-74-2) and PubChem for

structurally similar compounds.[2][3] logP and solubility are expert estimations based on the

structure.
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While predictions are useful, they are not a substitute for empirical data. A Senior Application

Scientist must insist on experimental validation. The following sections detail the rationale and

protocols for measuring the most critical physicochemical parameters.

Lipophilicity: The Shake-Flask Method for logP/logD
Determination
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is

arguably the most critical physicochemical property. It is quantified by the partition coefficient

(P) between n-octanol and water, expressed as logP. This value dictates a molecule's ability to

cross biological membranes, its binding to plasma proteins, and its potential for off-target

toxicities. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically

7.4) is more physiologically relevant.[4] According to Lipinski's "Rule of Five," a logP value

below 5 is desirable for oral drug candidates.[5]

Gold-Standard Protocol: OECD 107 Shake-Flask Method This method is considered the "gold

standard" due to its direct measurement of partitioning.[6]

Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate-buffered

saline for logD) with n-octanol for at least 24 hours to ensure thermodynamic equilibrium.

Stock Solution: Prepare a 10 mM stock solution of 5-(2-Chlorophenyl)oxazole in a suitable

solvent like DMSO.[4]

Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous phase

and the pre-saturated n-octanol phase (e.g., 5 mL of each). Add a small aliquot of the

compound stock solution to not exceed 1% of the total volume, ensuring the final

concentration is well below the solubility limit in either phase.

Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a

set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let

the vial stand to allow for complete phase separation. Centrifugation is often required to

break emulsions.

Sampling: Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
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Quantification: Determine the concentration of the compound in each phase using a

validated analytical method, typically HPLC-UV.

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ )
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Caption: Workflow for logP determination via the Shake-Flask method.
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Aqueous Solubility: High-Throughput Kinetic Assay by
Nephelometry
Scientific Rationale: A compound must be in solution to be absorbed and to interact with its

biological target. Poor aqueous solubility is a primary cause of failure for many drug

candidates. We distinguish between thermodynamic solubility (the true equilibrium

concentration) and kinetic solubility (the concentration at which a compound precipitates from a

supersaturated solution, often from a DMSO stock). In early discovery, kinetic solubility is often

measured as it is high-throughput and reflects the conditions of many in vitro biological assays.

[7]

High-Throughput Protocol: Kinetic Solubility by Laser Nephelometry This method rapidly

assesses solubility by measuring the light scattered by microscopic particles of precipitate

formed when a compound is diluted from a DMSO stock into an aqueous buffer.[8][9]

Stock Solution: Prepare a high-concentration stock solution of 5-(2-Chlorophenyl)oxazole
in 100% DMSO (e.g., 20 mM).

Plate Setup: Using a liquid handler, dispense a small volume of the DMSO stock (e.g., 2 µL)

into the wells of a 96- or 384-well microtiter plate.

Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the highest desired

test concentration (e.g., 198 µL of buffer for a 200 µM final concentration and 1% DMSO).

Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled

temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[8]

Measurement: Place the microtiter plate into a laser nephelometer. The instrument measures

the forward-scattered light in each well.

Data Analysis: The light scattering signal is plotted against the compound concentration. The

kinetic solubility is defined as the concentration at which the signal rises significantly above

the background, indicating the onset of precipitation.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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